
3-Methyl-6-phenylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-phenylcyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₃H₁₄O . It is characterized by a cyclohexenone ring substituted with a methyl group at the third position and a phenyl group at the sixth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylcyclohex-2-en-1-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions:
Oxidation: 3-Methyl-6-phenylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: Reduction of this compound can yield or . Typical reducing agents are and .
Substitution: The compound can participate in reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenones.
科学的研究の応用
Chemistry: 3-Methyl-6-phenylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of medicinal compounds. Its derivatives may possess anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry .
作用機序
The mechanism of action of 3-Methyl-6-phenylcyclohex-2-en-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .
類似化合物との比較
3-Methylcyclohex-2-en-1-one: Lacks the phenyl group, making it less bulky and potentially less reactive in certain reactions.
6-Phenylcyclohex-2-en-1-one: Lacks the methyl group, which may affect its steric and electronic properties.
3-Phenylcyclohex-2-en-1-one: Lacks the methyl group, similar to 6-Phenylcyclohex-2-en-1-one, but with different substitution patterns.
Uniqueness: 3-Methyl-6-phenylcyclohex-2-en-1-one is unique due to the presence of both methyl and phenyl groups on the cyclohexenone ring.
特性
CAS番号 |
6286-53-9 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
3-methyl-6-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
InChIキー |
HQQSYHVJFAZTTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


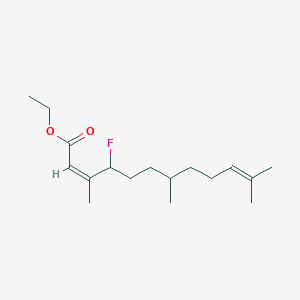

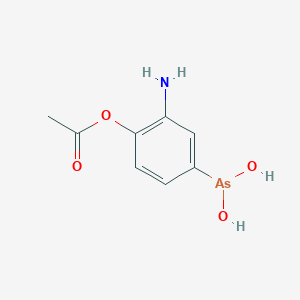

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
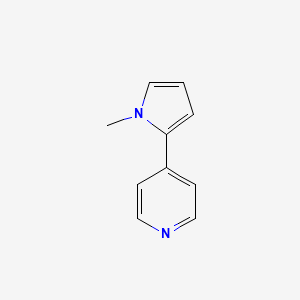

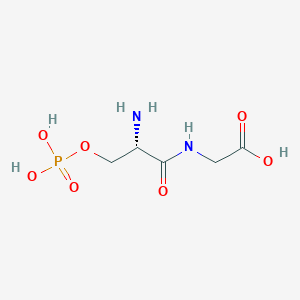
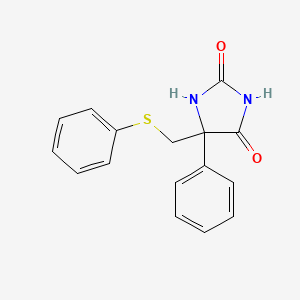
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
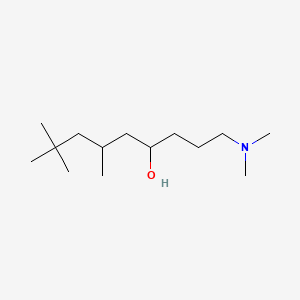

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
